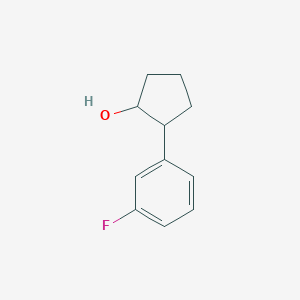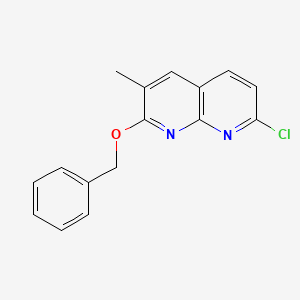
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanoic acid is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a triphenylvinyl group attached to a phenoxybutanoic acid moiety, which imparts distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanoic acid typically involves a multi-step process. One common method includes the reaction of 4-(1,2,2-triphenylvinyl)phenol with butanoic acid derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production capabilities .
化学反应分析
Types of Reactions
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The phenoxy and butanoic acid groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is employed in the study of biological processes and interactions due to its unique structural properties.
Medicine: Research into potential therapeutic applications, including drug development and delivery systems, is ongoing.
Industry: The compound’s properties make it suitable for use in various industrial applications, such as the development of new materials and chemical processes
作用机制
The mechanism of action of 4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and context .
相似化合物的比较
Similar Compounds
- 2-(4-(1,2,2-Triphenylvinyl)phenoxy)acetic acid
- 2,2’-(((1,2-diphenylethane-1,2-diyl)bis(4,1-phenylene))bis(oxy))diacetic acid
Uniqueness
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
属性
分子式 |
C30H26O3 |
|---|---|
分子量 |
434.5 g/mol |
IUPAC 名称 |
4-[4-(1,2,2-triphenylethenyl)phenoxy]butanoic acid |
InChI |
InChI=1S/C30H26O3/c31-28(32)17-10-22-33-27-20-18-26(19-21-27)30(25-15-8-3-9-16-25)29(23-11-4-1-5-12-23)24-13-6-2-7-14-24/h1-9,11-16,18-21H,10,17,22H2,(H,31,32) |
InChI 键 |
ONEJZRMRCCQVGJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCCC(=O)O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


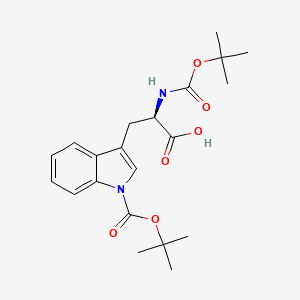
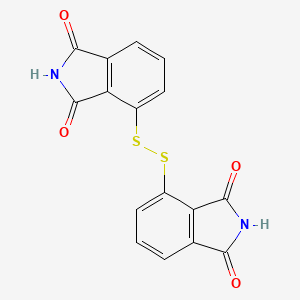

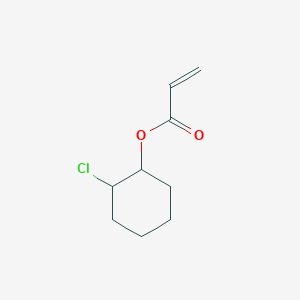
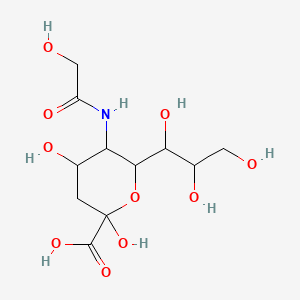
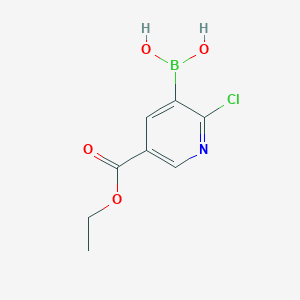
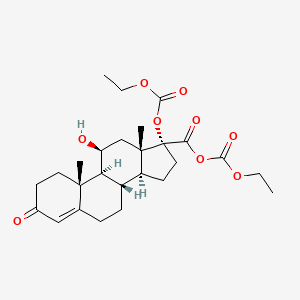
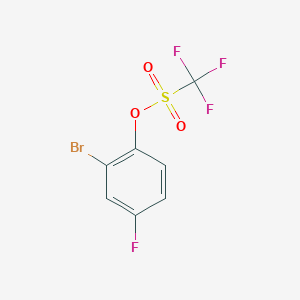
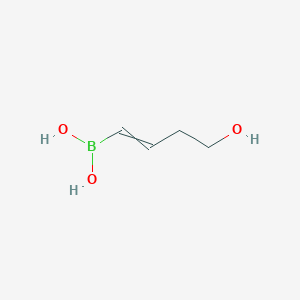
![N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13404528.png)
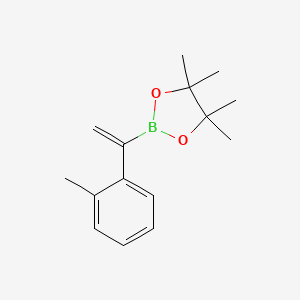
![(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride](/img/structure/B13404536.png)
